molecular formula C10H14 B1201564 1,2,3,4-Tetramethylbenzene CAS No. 488-23-3

1,2,3,4-Tetramethylbenzene

Cat. No.: B1201564
CAS No.: 488-23-3
M. Wt: 134.22 g/mol
InChI Key: UOHMMEJUHBCKEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an organic compound classified as an aromatic hydrocarbon. It has the chemical formula C₁₀H₁₄ and is characterized by a benzene ring with four methyl groups attached. This compound is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents. It naturally occurs in coal tar .

Scientific Research Applications

1,2,3,4-Tetramethylbenzene has several applications in scientific research:

Mechanism of Action

Electrostatic potential (ESP) and average local ionization energy (ALIE) prediction indicate that H atoms from CH3 group and the benzene ring are the most active sites in 1,2,3,4-Tetramethylbenzene .

Safety and Hazards

1,2,3,4-Tetramethylbenzene is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact, wash off immediately with plenty of water .

Preparation Methods

1,2,3,4-Tetramethylbenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,2,3,4-Tetramethylbenzene undergoes various chemical reactions:

Comparison with Similar Compounds

1,2,3,4-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two are:

This compound is unique due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2,3,4-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOHMMEJUHBCKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4060072
Record name 1,2,3,4-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name 1,2,3,4-Tetramethylbenzene
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CAS No.

488-23-3, 25619-60-7
Record name 1,2,3,4-Tetramethylbenzene
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Record name Prehnitene
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Record name Tetramethylbenzene (mixed isomers)
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Record name Benzene, 1,2,3,4-tetramethyl-
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Record name 1,2,3,4-Tetramethylbenzene
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Record name 1,2,3,4-tetramethylbenzene
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Record name 1,2,3,4-TETRAMETHYLBENZENE
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Synthesis routes and methods

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
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ethanol dimethylether
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C8
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tri-methyl benzenes
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tetramethyl benzenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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